molecular formula C13H16 B8606857 (4-Methylenecyclohexyl)benzene

(4-Methylenecyclohexyl)benzene

Cat. No. B8606857
M. Wt: 172.27 g/mol
InChI Key: DCFWWUVUVQVGLC-UHFFFAOYSA-N
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Patent
US04849574

Procedure details

BDAM (2.83 grams) was suspended in 40 milliliters of toluene and 2.2 milliliters of THF were added dropwise. After 10 minutes of stirring, 2.10 grams of 4-phenylcyclohexanone were added. The reaction mixture was refluxed for 1 hour and hydrolyzed with hydrated Ca(OH)2 in the presence of Et3N. After the usual work up, 0.21 grams of 4-phenyl-1-methylenecyclohexane was isolated (10% yield).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1COCC1.[C:6]1([CH:12]2[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CCN(CC)CC>C1(C)C=CC=CC=1>[C:6]1([CH:12]2[CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Step Three
Name
Ca(OH)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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